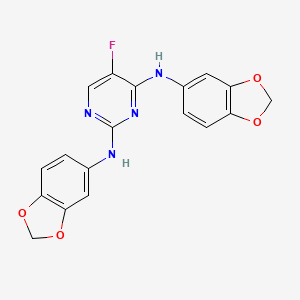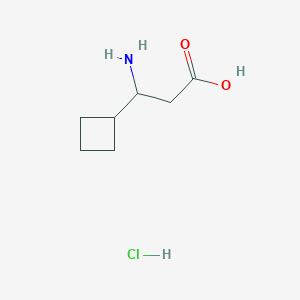
4-Bromo-1-pentyl-2-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-pentyl-2-propylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom at the fourth position, a pentyl group at the first position, and a propyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-pentyl-2-propylbenzene typically involves a multi-step process starting from benzene. The key steps include:
Bromination: Introduction of the bromine atom at the desired position using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Friedel-Crafts Alkylation: Introduction of the pentyl and propyl groups using alkyl halides (e.g., pentyl chloride and propyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-pentyl-2-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The alkyl side chains can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Friedel-Crafts Alkylation: Alkyl chlorides/AlCl3
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogen-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-pentyl-2-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-pentyl-2-propylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and alkyl groups influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products.
Comparación Con Compuestos Similares
4-Bromo-1-pentyl-2-propylbenzene can be compared with other similar compounds such as:
- 4-Bromo-1-methyl-2-propylbenzene
- 4-Bromo-1-ethyl-2-propylbenzene
- 4-Bromo-1-butyl-2-propylbenzene
These compounds share similar structural features but differ in the length and nature of the alkyl substituents. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C14H21Br |
|---|---|
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
4-bromo-1-pentyl-2-propylbenzene |
InChI |
InChI=1S/C14H21Br/c1-3-5-6-8-12-9-10-14(15)11-13(12)7-4-2/h9-11H,3-8H2,1-2H3 |
Clave InChI |
RYDZJBXVBYFBMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=C(C=C1)Br)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B12501289.png)
![1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)
![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(tert-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole](/img/structure/B12501302.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid](/img/structure/B12501314.png)
![2,2,6,6-tetramethyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperidin-4-amine](/img/structure/B12501320.png)
![1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione](/img/structure/B12501325.png)
![(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12501329.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12501355.png)

![2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid](/img/structure/B12501360.png)

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B12501378.png)
